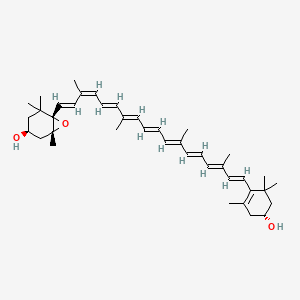
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment found in various plants and algae. It plays a crucial role in the xanthophyll cycle, which is involved in the protection of photosynthetic organisms from excessive light. This compound is an intermediate in the conversion of violaxanthin to zeaxanthin, both of which are important for non-photochemical quenching, a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-Antheraxanthin typically involves the selective oxidation of zeaxanthin. One common method includes the use of mild oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of (9Z)-Antheraxanthin without over-oxidation.
Industrial Production Methods: Industrial production of (9Z)-Antheraxanthin can be achieved through biotechnological approaches, such as the cultivation of microalgae or genetically modified plants that overproduce this pigment. These methods are preferred due to their sustainability and the ability to produce high yields of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (9Z)-Antheraxanthin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form violaxanthin.
Reduction: It can be reduced back to zeaxanthin.
Isomerization: It can undergo isomerization to form different geometric isomers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, molecular oxygen, or other mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Isomerization: Light or heat can induce isomerization.
Major Products:
Oxidation: Violaxanthin.
Reduction: Zeaxanthin.
Isomerization: Various geometric isomers of antheraxanthin.
Scientific Research Applications
(9Z)-Antheraxanthin has several scientific research applications, including:
Chemistry: Used as a model compound to study the xanthophyll cycle and its role in photoprotection.
Biology: Investigated for its role in the regulation of photosynthesis and protection against photooxidative stress.
Medicine: Explored for its potential antioxidant properties and its role in preventing age-related macular degeneration.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
Mechanism of Action
The mechanism of action of (9Z)-Antheraxanthin involves its participation in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which is crucial for non-photochemical quenching. This process helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in the chloroplasts, where (9Z)-Antheraxanthin interacts with other xanthophylls and proteins to regulate energy dissipation.
Comparison with Similar Compounds
Violaxanthin: Another xanthophyll involved in the xanthophyll cycle, which can be converted to (9Z)-Antheraxanthin.
Zeaxanthin: A xanthophyll that is formed from (9Z)-Antheraxanthin and plays a role in photoprotection.
Lutein: A structurally similar xanthophyll with antioxidant properties.
Uniqueness: (9Z)-Antheraxanthin is unique due to its specific role as an intermediate in the xanthophyll cycle. Unlike violaxanthin and zeaxanthin, which are more stable end products, (9Z)-Antheraxanthin is transient and plays a dynamic role in regulating the balance between light harvesting and photoprotection.
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChI Key |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
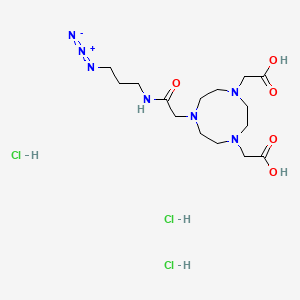
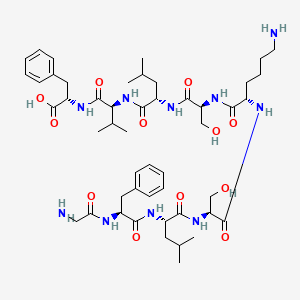


![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
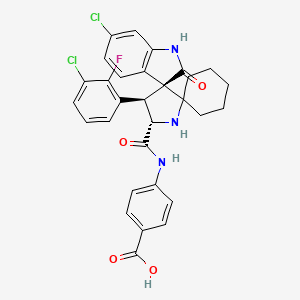
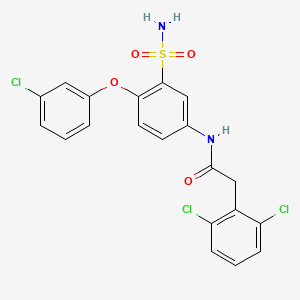
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
